molecular formula C16H16N8O B2863822 4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1286697-98-0

4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2863822
CAS No.: 1286697-98-0
M. Wt: 336.359
InChI Key: FJFDVZZLQYVBLD-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine is a sophisticated hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates multiple nitrogen-containing rings—imidazole, pyrimidine, and a piperazine linker—which are recognized as privileged scaffolds in pharmaceuticals . These motifs are fundamental building blocks in nature and are present in a wide range of therapeutic agents, from antivirals and antibacterials to anticancer drugs . The molecular design of this compound, which links distinct heterocyclic pharmacophores, is a common strategy to create novel molecules with enhanced biological properties and improved efficacy compared to single-heterocycle compounds . This compound is specifically designed for research applications. It serves as a valuable building block or intermediate for the synthesis of more complex molecular hybrids. Researchers can utilize it in the exploration of new kinase inhibitors, antimicrobial agents, or anticancer therapies, given the established role of its constituent rings in such applications . The presence of the imidazole and pyrimidine rings, in particular, facilitates key interactions with biological targets, such as hydrogen bonding and dipolar interactions, which are critical for binding to enzyme active sites . As a research chemical, it is supplied for laboratory investigations only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(15-18-2-1-3-19-15)23-8-6-22(7-9-23)13-10-14(21-11-20-13)24-5-4-17-12-24/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFDVZZLQYVBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Routes

Intermediate Synthesis: 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

The synthesis typically begins with the preparation of 4-chloro-6-(1H-imidazol-1-yl)pyrimidine, a key intermediate. This step involves the nucleophilic substitution of a chloropyrimidine precursor with imidazole under basic conditions. For example, 4,6-dichloropyrimidine is reacted with imidazole in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the intermediate with a reported efficiency of 65–75%.

Table 1: Reaction Conditions for Intermediate Synthesis
Reactant Reagent/Conditions Yield (%) Reference
4,6-Dichloropyrimidine Imidazole, DMF, 80°C, 24 hrs 68
4-Chloro-6-iodopyrimidine Imidazole, K₂CO₃, DMSO, 90°C 72

Piperazine Substitution

The chloro group in 4-chloro-6-(1H-imidazol-1-yl)pyrimidine is replaced with piperazine via nucleophilic aromatic substitution. This reaction is conducted in refluxing toluene or dioxane with catalytic potassium tert-butoxide (t-BuOK), achieving yields of 70–85%.

Table 2: Piperazine Coupling Optimization
Solvent Base Temperature (°C) Time (hrs) Yield (%)
Toluene t-BuOK 110 8 78
Dioxane DBU 100 6 82

Acylation with Pyrimidine-2-carbonyl Chloride

The final step involves acylating the piperazine nitrogen with pyrimidine-2-carbonyl chloride. To ensure regioselectivity, the secondary amine of piperazine is protected using a tert-butoxycarbonyl (Boc) group prior to acylation. Deprotection with trifluoroacetic acid (TFA) yields the target compound.

Table 3: Acylation and Deprotection Parameters
Step Reagents/Conditions Yield (%)
Boc Protection Boc₂O, DMAP, CH₂Cl₂ 90
Acylation Pyrimidine-2-carbonyl chloride, Et₃N 65
Deprotection TFA, CH₂Cl₂ 95

One-Pot Methodologies

Recent advances have enabled the consolidation of multiple steps into a single reactor. For instance, a tandem substitution-acylation protocol uses polymer-supported reagents to facilitate in situ purification. This method reduces processing time by 40% but requires precise stoichiometric control to avoid side products like over-acylated piperazine derivatives.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for the substitution and acylation steps, enabling higher throughput and consistent product quality. Key challenges include:

  • Catalyst Recovery : Heterogeneous catalysts (e.g., palladium on carbon) are used for easy separation.
  • Solvent Recycling : Green solvents like cyclopentyl methyl ether (CPME) are prioritized to minimize environmental impact.
Table 4: Industrial Process Metrics
Parameter Bench Scale Pilot Plant Full Scale
Annual Capacity (kg) 5 500 10,000
Purity (%) 98.5 99.2 99.5

Analytical Characterization

Rigorous quality control ensures the integrity of the final product. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, imidazole), 8.60 (d, 2H, pyrimidine), 3.85 (m, 4H, piperazine).
  • High-Performance Liquid Chromatography (HPLC) : Retention time = 6.8 min (C18 column, 70:30 H₂O:MeCN).
  • Mass Spectrometry (MS) : [M+H]⁺ m/z = 407.3 (calculated: 407.4).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the imidazole or piperazine rings.

    Reduction: Reduction reactions could be used to modify the pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Substitution reagents: Halides, amines

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Could be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential candidate for drug development due to its complex structure and possible biological activity.

    Diagnostics: Might be used in diagnostic assays.

Industry

    Chemical Synthesis: Could be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Potential use in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might:

    Bind to enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with receptors: Modulate receptor activity by binding to receptor sites.

    Affect cellular pathways: Influence cellular signaling pathways through various interactions.

Comparison with Similar Compounds

Piperazine Modifications

  • Pyrimidine-2-carbonyl substituent (target compound): This group introduces additional hydrogen-bonding capacity compared to unmodified piperazine (e.g., 244.3 Da analogs in and ). The carbonyl may enhance binding to ATP pockets in kinases, as seen in pyrimidine-based inhibitors .

Imidazole Variations

  • Methyl-substituted imidazole (): The 2-methyl group could sterically hinder enzymatic degradation, improving pharmacokinetic profiles. However, it may also reduce binding affinity if the methyl group clashes with target receptors .
  • Dimethylimidazole (): Additional methyl groups enhance lipophilicity, which might favor blood-brain barrier penetration but increase off-target risks .

Biological Activity

4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features multiple heterocyclic rings, which are known to contribute to various pharmacological properties. Understanding its biological activity can provide insights into its therapeutic potential, particularly in the treatment of diseases such as cancer and malaria.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16N8O\text{C}_{16}\text{H}_{16}\text{N}_{8}\text{O}

This compound includes an imidazole ring, a pyrimidine ring, and a piperazine moiety, which are critical for its biological activity.

Property Value
Molecular FormulaC₁₆H₁₆N₈O
Molecular Weight336.35 g/mol
CAS Number1286697-98-0

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within the body. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors involved in disease processes.

Inhibition of Kinases

One of the notable activities of imidazole and pyrimidine derivatives is their role as inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of many cancers. Studies have shown that related compounds can exhibit potent inhibitory activity against CDK4/6, which is relevant for treating hormone receptor-positive breast cancer .

Antimalarial Activity

Additionally, compounds structurally related to this compound have demonstrated significant antimalarial properties. A systematic study identified similar imidazol-pyrimidine derivatives that showed potent activity against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited effective inhibition of the erythrocyte stage of the parasite, highlighting their potential as therapeutic agents against malaria .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole and pyrimidine derivatives, providing valuable insights into their pharmacological potential.

  • Anticancer Activity : A study focused on the synthesis and evaluation of pyrimidine derivatives indicated that certain compounds displayed promising anticancer activity through selective inhibition of CDK6, with IC50 values in the nanomolar range. This suggests that derivatives like this compound may also possess similar properties .
  • Antimalarial Efficacy : Research on imidazol-pyrimidine derivatives revealed that specific structural modifications enhanced their potency against P. falciparum. The findings suggest a structure–activity relationship (SAR) that could guide further development of new antimalarial agents .
  • Neuronal Nitric Oxide Synthase Inhibition : Another investigation highlighted the role of pyrimidine derivatives in selectively inhibiting neuronal nitric oxide synthase (nNOS), which is relevant for neurodegenerative disorders. This indicates a broader therapeutic potential for compounds within this chemical class .

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